2,4,6-Triisopropylbenzenesulfonohydrazide
Overview
Description
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base .
Synthesis Analysis
The enantioselective syntheses of C-6 O-TBS- and N-Cbz-protected 2-deoxy- and 2,3-dideoxysugars have been achieved in 6-8 steps from furfural using o-nitrobenzenesulfonylhydrazide as a diimide precursor . 2,4,6-Triisopropylbenzenesulfonyl chloride is used for the synthesis of glycerophospholipids as a condensing agent and in the analysis of phosphonolipids in egg yolk by HPLC/MS technique .
Molecular Structure Analysis
The molecular formula of 2,4,6-Triisopropylbenzenesulfonyl hydrazide is C15H26N2O2S . The molecular weight is 298.44 .
Chemical Reactions Analysis
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a source of diazene . It can be used as a selective reducing agent for the reduction of alkenes and other double bonds via in situ formation of diazene (diimide) in the presence of base . TPSH reduction method is efficiently used in the synthesis of polymers and natural products as it tolerates sensitive groups such as esters, ketones, or organometal complexes .
Physical And Chemical Properties Analysis
2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) is a powder with a melting point of 110-112 °C (dec.) . It is soluble in virtually all ethereal, halogenated, protic, and aprotic solvents, but insoluble in water and hydrocarbon solvents .
Scientific Research Applications
Synthesis Applications
2,4,6-Triisopropylbenzenesulfonohydrazide (TPSH) has been utilized in various chemical syntheses. For instance, it is used in the preparation of stereodefined 2-Pentenyltins, a crucial step in organic synthesis. This process involves the selective hydrogenation of double bonds in conjugated diene systems while retaining the stereochemistry of the internal double bond (Nishigaichi, Ishida, & Takuwa, 1994).
Structural Analysis
TPSH has been the subject of structural analysis studies, particularly in its sulfonamide form. Using techniques such as X-ray powder diffraction and Monte Carlo methods, the molecular structure and bonding characteristics of 2,4,6-triisopropylbenzenesulfonamide have been elucidated. These studies have provided insights into the molecular behavior of TPSH, including its intramolecular flexibility and hydrogen bonding patterns (Tremayne, Maclean, Tang, & Glidewell, 1999).
Chemical Reactions and Properties
Research has been conducted to explore the chemical reactions and properties of TPSH. It serves as a diazene equivalent, interacting with ketones and aldehydes to form hydrazones. These hydrazones can be converted into various reactive intermediates like diazoalkanes and carbenes. The studies highlight its physical properties, such as solubility in different solvents, and provide guidelines for handling and storage due to its rapid decomposition under certain conditions (Chamberlin, Sheppeck, & Somoza, 2008).
Use as a Hydrogenating Agent
TPSH has been identified as an effective hydrogenating agent for various compounds, such as azobenzene and olefins. Its thermal decomposition and rate of reaction have been studied, demonstrating its utility in facilitating reduction reactions in different solvents (Cusack, Reese, Risius, & Roozepeikar, 1976).
Protecting Group in Peptide Synthesis
In peptide synthesis, the 2,4,6-triisopropylbenzenesulfonyl group has been used as a protecting group for the guanidino function of arginine. This research demonstrates its effectiveness in being introduced and subsequently cleaved by common reagents used in peptide synthesis (Echner & Voelter, 1987).
Safety And Hazards
properties
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2S/c1-9(2)12-7-13(10(3)4)15(20(18,19)17-16)14(8-12)11(5)6/h7-11,17H,16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVYFQFDZRNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NN)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192332 | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triisopropylbenzenesulfonohydrazide | |
CAS RN |
39085-59-1 | |
Record name | 2,4,6-Triisopropylbenzenesulfonyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39085-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039085591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Triisopropylbenzenesulphonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-triisopropylbenzenesulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Triisopropylbenzenesulfonohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE77ZV5VCV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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